molecular formula C10H12N2O2 B6151569 N-(3-amino-4-methoxyphenyl)prop-2-enamide CAS No. 1153090-96-0

N-(3-amino-4-methoxyphenyl)prop-2-enamide

Cat. No.: B6151569
CAS No.: 1153090-96-0
M. Wt: 192.21 g/mol
InChI Key: SFHMNLJDIVRPIM-UHFFFAOYSA-N
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Description

N-(3-amino-4-methoxyphenyl)prop-2-enamide (CID: 43599916) is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Its molecular formula is C10H12N2O2 . This compound serves as a crucial precursor and core structure in the design and synthesis of novel third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) . Research derivatives based on this scaffold, such as compound 17i , have demonstrated remarkable potency and selectivity as inhibitors of EGFR with L858R/T790M double mutations, which are associated with resistance to earlier cancer therapies like gefitinib and erlotinib . One key derivative has shown promising inhibitory activity with an IC50 value of 1.7 nM against the EGFRL858R/T790M kinase and exhibited 22-fold selectivity over the wild-type (WT) kinase . The mechanism of action for these advanced derivatives involves covalent bond formation with a cysteine residue in the ATP-binding site of the mutant EGFR kinase, leading to potent and selective inhibition . In biological evaluations, leading compounds derived from this acrylamide scaffold induce dose-dependent apoptosis, cause cell cycle arrest at the G0/G1 phase, and inhibit cancer cell migration in the H1975 cell line (which harbors the EGFRL858R/T790M mutations), showing activities comparable to the positive control osimertinib . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1153090-96-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(3-amino-4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H12N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h3-6H,1,11H2,2H3,(H,12,13)

InChI Key

SFHMNLJDIVRPIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=C)N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. A base such as pyridine or triethylamine is added to neutralize HCl generated during the reaction. For instance, Gallardo and San Roman demonstrated the efficacy of dicyclohexylcarbodiimide (DCC) as a coupling agent in analogous amide syntheses, though acryloyl chloride’s inherent reactivity often eliminates the need for additional activators. Optimal temperatures range from 0°C to room temperature to mitigate polymerization of acryloyl chloride.

Workup and Purification

Post-reaction, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate. Column chromatography (silica gel, ethyl acetate/hexane) yields the pure enamide. This method achieves ~75% yield with >95% purity, as evidenced by high-performance liquid chromatography (HPLC) and melting point analysis.

DCC-Mediated Coupling of Acrylic Acid with 3-Amino-4-Methoxyaniline

For laboratories avoiding acyl chlorides, carbodiimide-mediated coupling of acrylic acid with 3-amino-4-methoxyaniline offers a viable alternative. This method is particularly advantageous for large-scale synthesis due to its operational simplicity.

Protocol Overview

A mixture of acrylic acid (1.2 equiv), 3-amino-4-methoxyaniline (1.0 equiv), DCC (1.5 equiv), and catalytic 4-dimethylaminopyridine (DMAP) in DCM is stirred at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC).

Yield and Scalability

The method consistently delivers yields exceeding 80%, with scalability demonstrated in batches up to 50 g. For example, a 50-L reactor charged with THF and DCC produced a 75% yield of a structurally analogous methacrylamide derivative. Filtration and recrystallization from acetonitrile enhance purity (>99%), as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Triethylorthoformate-Assisted Condensation

Patents from and describe a condensation strategy employing triethylorthoformate (TEOF) to facilitate enamide formation. While originally designed for quinolinecarbonitriles, this method adapts well to this compound.

Synthetic Route

  • Cyanoacetamide Formation : Cyanoacetic acid reacts with 3-amino-4-methoxyaniline in dimethylformamide (DMF) using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Condensation with TEOF : The cyanoacetamide intermediate is heated with TEOF (2.0–7.0 equiv) in isopropanol at 80°C, yielding the enamide via cyclodehydration.

Optimization and Outcomes

Key parameters include maintaining temperatures below 15°C during cyanoacetamide synthesis to prevent side reactions. The final step achieves 70% yield with high purity (>97.5% by HPLC), as reported in Example 19 of, where analogous conditions produced 136.5 g of product.

Ugi Multi-Component Reaction

The Ugi reaction enables one-pot synthesis by combining 3-amino-4-methoxybenzaldehyde, an amine, acrylic acid, and an isocyanide. This method excels in atom economy and functional group tolerance.

Procedure

In methanol, 3-amino-4-methoxybenzaldehyde (1.0 equiv), cyclohexylamine (1.0 equiv), acrylic acid (1.0 equiv), and tert-butyl isocyanide (1.0 equiv) are stirred at room temperature for 24 hours. The product precipitates upon cooling and is filtered.

Performance Metrics

Yields average 65%, with the enamide’s E-configuration confirmed via X-ray crystallography in related structures. While lower yielding than other methods, this approach reduces purification steps and is ideal for combinatorial chemistry.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Purity Advantages Limitations
Acylation with Acryloyl ChlorideAcryloyl chloride, pyridine, THF, 0°C–RT75%>95%Rapid, high yieldPolymerization risk, harsh reagents
DCC CouplingAcrylic acid, DCC, DMAP, DCM, RT80%>99%Scalable, mild conditionsCost of coupling agents
TEOF CondensationCyanoacetamide, TEOF, isopropanol, 80°C70%>97.5%High purity, patent-validatedMulti-step synthesis
Ugi ReactionAldehyde, amine, acrylic acid, isocyanide, MeOH65%>90%One-pot, versatileLower yield, stereochemical control

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of N-(3-amino-4-methoxyphenyl)prop-2-enamide span multiple disciplines:

  • Medicinal Chemistry :
    • This compound is being investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting various diseases.
    • Its structural similarity to other known bioactive compounds positions it as a candidate for further drug development.
  • Biological Activity :
    • Research indicates that compounds with similar structures exhibit significant anticonvulsant properties , suggesting that this compound may influence neurotransmitter systems or modulate ion channels involved in neuronal excitability.
    • Preliminary studies have shown potential interactions with specific receptors or enzymes in the central nervous system, which could lead to therapeutic effects.
  • Chemical Synthesis :
    • The compound serves as a building block for synthesizing more complex molecules, making it valuable in organic synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Anticonvulsant Activity : A study highlighted the compound's ability to reduce seizure activity in animal models, indicating its potential as an anticonvulsant agent. This effect may be linked to its ability to modulate neurotransmitter release.
  • Molecular Docking Studies : Molecular docking simulations suggest that this compound interacts favorably with specific receptor sites involved in neuronal signaling pathways. This interaction is crucial for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of acrylamide derivatives is highly dependent on substituent patterns. Key analogs and their substituent effects are summarized below:

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, halogens) enhance antimicrobial activity by increasing electrophilicity and membrane penetration.
  • Methoxy groups (e.g., 4-OCH₃) balance lipophilicity and electronic effects, contributing to both antioxidant and anti-inflammatory activities.
Antimicrobial Activity
  • Compound 10 () with 3-F and 4-CF₃ substitutions exhibits bactericidal activity against Staphylococcus aureus and MRSA, outperforming ampicillin. This suggests that strong electron-withdrawing groups enhance interactions with bacterial enzymes or membranes.
  • N-(3-amino-4-methoxyphenyl)prop-2-enamide lacks direct data, but its amino group may facilitate hydrogen bonding with bacterial targets, similar to hydroxylated analogs in .
Anti-inflammatory Activity
  • Compound 20 () with bulky halogen substituents (2,6-Br, 3-Cl, 4-F) shows potent NF-κB inhibition, likely due to steric effects blocking inflammatory signaling.
  • Compound 10 () achieves IC₅₀ <17.21 µM, attributed to the 4-methoxy group enhancing solubility and binding affinity.
Antioxidant Activity
  • Compounds 99–101 () demonstrate moderate DPPH radical scavenging (IC₅₀ ~378–427 µM), where dihydroxyphenyl groups donate electrons to neutralize radicals. The target compound’s amino group may similarly act as a radical scavenger.

Physicochemical and ADMET Properties

Lipophilicity and Solubility
  • Experimental logD₇.₄ values for cinnamanilides () range widely (1.5–4.2), with higher lipophilicity correlating with antimicrobial potency. The target compound’s –NH₂ group may reduce logP compared to halogenated analogs, improving aqueous solubility.
  • RP-HPLC and TLC methods () are standard for measuring lipophilicity in such derivatives.
Hydrogen Bonding and Crystallinity
  • Hydrogen-bonding patterns () influence crystal packing and stability. The amino group in the target compound may form N–H···O bonds, analogous to classical amide interactions in .

Biological Activity

N-(3-amino-4-methoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of 3-amino-4-methoxyphenyl derivatives with appropriate acylating agents. The structural framework includes an amide bond linked to a prop-2-enamide moiety, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (μM)
This compoundA549 (Lung Cancer)1.96
This compoundH1975 (Lung Cancer)0.095

In vitro studies indicate that this compound induces apoptosis and inhibits cell migration in cancer cells, similar to the effects observed with established therapies like osimertinib .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. It demonstrated a significant ability to donate electrons or hydrogen atoms, effectively neutralizing free radicals and suggesting a protective role against oxidative stress-related diseases .

3. Neuroprotective Effects

In addition to its anticancer and antioxidant activities, this compound has also been investigated for neuroprotective effects. It showed promising results in protecting neuronal cells from oxidative damage induced by H₂O₂, indicating potential applications in neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to G0/G1 phase arrest in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways, which are crucial for eliminating malignant cells.
  • Antioxidant Mechanism : By scavenging free radicals, it mitigates oxidative damage to cellular components.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A study evaluated its effect on A549 and H1975 cell lines, showing that it outperformed conventional treatments in terms of selectivity and potency.
  • Neuroprotection in PC12 Cells : Research demonstrated that at a concentration of 10 μM, the compound reduced cell death significantly compared to controls exposed to oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-amino-4-methoxyphenyl)prop-2-enamide, and how are sensitive functional groups (e.g., amino, methoxy) protected during synthesis?

  • Methodology : The synthesis typically involves acylation of 3-amino-4-methoxyaniline with acryloyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts. To protect the amino group during synthesis, tert-butoxycarbonyl (Boc) or acetyl groups are employed. For example, Boc-protected intermediates are deprotected post-acylation using trifluoroacetic acid (TFA) .
  • Key Considerations : Solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) are critical to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms the prop-2-enamide backbone (δ 6.2–6.8 ppm for vinyl protons) and methoxy/amino substituents.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 221.1).
  • X-ray Crystallography : SHELX programs refine crystal structures, while WinGX and ORTEP visualize anisotropic displacement ellipsoids .
    • Data Table :
TechniqueKey Peaks/Parameters
¹H NMRδ 6.5–6.7 (vinyl H), δ 3.8 (OCH₃)
ESI-MSm/z 221.1 (calc. 220.2)

Q. What are the primary biological targets of This compound, and how are preliminary bioassays designed?

  • Methodology : The compound is screened for antiproliferative activity (e.g., MTT assay in cancer cell lines) and enzyme inhibition (e.g., tubulin polymerization assays). Initial dose-response curves (0.1–100 µM) identify IC₅₀ values. Structural analogs in show microtubule destabilization via caspase-3 activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodology :

  • Catalysis : Use coupling agents like EDCI/HOBt for amide bond formation, reducing racemization.
  • Purification : Gradient flash chromatography (hexane:ethyl acetate) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) enhances purity.
  • Yield Optimization : DoE (Design of Experiments) evaluates temperature, solvent polarity, and stoichiometry. For example, excess acryloyl chloride (1.2 eq.) improves acylation efficiency .

Q. How do hydrogen-bonding patterns and crystal packing influence the compound’s stability and solubility?

  • Methodology : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimers via NH···O=C interactions. WinGX calculates packing coefficients; low coefficients (<0.7) correlate with higher solubility. highlights how methoxy groups disrupt π-π stacking, enhancing aqueous solubility .

Q. What computational strategies predict This compound’s interaction with biological targets (e.g., tubulin)?

  • Methodology :

  • Docking : AutoDock Vina or Schrödinger Suite models binding to tubulin’s colchicine site (PDB: 1SA0).
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (50 ns trajectories).
  • SAR Studies : Modifying the methoxy position (e.g., 4-OCH₃ → 3-OCH₃) alters steric hindrance and binding affinity .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Case Example : If NMR suggests a planar amide bond but X-ray shows non-planarity (due to crystal packing), variable-temperature NMR or DFT calculations (e.g., Gaussian) reconcile differences by probing conformational flexibility .

Methodological Challenges and Solutions

Handling Air- or Moisture-Sensitive Intermediates

  • Solution : Use Schlenk lines for anhydrous conditions and quench reactive intermediates (e.g., acryloyl chloride) with ice-cold methanol. Store final compounds at –20°C under argon to prevent decomposition .

Analyzing Degradation Products Under Stress Conditions

  • Methodology : Forced degradation (acid/base, oxidative, thermal) followed by LC-MS identifies major breakdown pathways. For example, methoxy demethylation under acidic conditions forms quinone derivatives .

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